Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate
Overview
Description
(S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its complex structure, which includes a naphthalene ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Naphthyl Derivative: The protected amino acid is then coupled with a naphthalene derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst such as sulfuric acid or trimethylchlorosilane (TMSCl) in methanol.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Yields the free amine.
Substitution: Produces substituted naphthalene derivatives.
Scientific Research Applications
(S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester depends on its specific application. In enzymatic studies, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The Boc protecting group provides stability during synthetic transformations, while the naphthalene ring can participate in π-π interactions and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Tert-butoxycarbonylamino-3-phenylpropionic acid methyl ester: Similar structure but with a phenyl ring instead of a naphthalene ring.
(S)-2-Tert-butoxycarbonylamino-3-indolylpropionic acid methyl ester: Contains an indole ring instead of a naphthalene ring.
Uniqueness
(S)-2-Tert-butoxycarbonylamino-3-naphthalen-2-YL-propionic acid methyl ester is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific π-π interactions and steric hindrance.
Biological Activity
Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article synthesizes various research findings regarding its biological activity, synthesis, and applications.
- Molecular Formula : CHNO
- Molecular Weight : 329.39 g/mol
- CAS Number : 176896-73-4
The compound features a tert-butyloxycarbonyl (Boc) protecting group, which is crucial for its utility in peptide synthesis. The naphthyl group at the β-position of the alanine backbone contributes to its unique structural properties, influencing both its chemical reactivity and biological activity .
This compound acts primarily through its incorporation into peptides and proteins. This incorporation can alter the structure and function of the resultant peptides, potentially enhancing their biological efficacy. The Boc group serves as a protective mechanism during synthesis, allowing for selective reactions without interference from the amino group .
Antiviral Activity
Research indicates that derivatives of amino acids, including those with naphthyl substitutions, exhibit antiviral properties. For instance, studies have shown that compounds similar to this compound can act as effective inhibitors against viral replication by interfering with enzyme-substrate interactions essential for viral life cycles .
Antimicrobial Properties
Preliminary studies suggest that some derivatives of naphthyl-substituted amino acids may possess antimicrobial activity. While specific data on this compound is limited, the structural characteristics indicate a potential for such activities .
Influence on Glycosaminoglycan Biosynthesis
The compound's naphthyl group has been implicated in influencing glycosaminoglycan (GAG) biosynthesis. Research into similar compounds shows that variations in the naphthalene structure can significantly impact their effectiveness as primers in GAG synthesis, which is crucial for cellular functions such as proliferation and differentiation .
Case Studies
- Antiviral Studies : A study evaluated a series of amino acid derivatives for their ability to inhibit HIV replication. The results indicated that compounds with similar structural motifs to this compound demonstrated significant antiviral activity when tested against HIV .
- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, derivatives of L-alanine with aromatic groups were tested against various bacterial strains. Some showed promising results, suggesting that further exploration of this compound could yield valuable insights into its antimicrobial potential .
Comparative Analysis
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Contains a naphthyl group at β-position | Potential antiviral and antimicrobial activities |
N-Boc-N-methyl-3-(1-naphthyl)-L-alanine | Similar structure but with 1-naphthyl group | Different steric and electronic properties |
N-Fmoc-N-methyl-3-(1-naphthyl)-L-alanine | Fmoc protecting group instead of Boc | Commonly used in solid-phase peptide synthesis |
This table highlights the unique aspects of this compound compared to related compounds, emphasizing its potential biological activities due to its naphthyl substitution.
Properties
IUPAC Name |
methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(22)20-16(17(21)23-4)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,20,22)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZJZIQXCBCAGJ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470661 | |
Record name | Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176896-73-4 | |
Record name | Methyl N-Boc-3-(naphthalen-2-yl)-L-alaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80470661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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